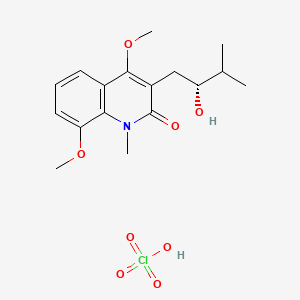
Lunacridine perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lunacridine perchlorate isa bioactive chemical.
Applications De Recherche Scientifique
DNA Intercalation and Topoisomerase II Inhibition
Lunacridine, derived from Lunasia amara, exhibits significant activity as a DNA intercalator and an inhibitor of topoisomerase II. It has demonstrated anti-Staphylococcus aureus properties and effectiveness against specific human cell lines, including HeLa and H226 cells, due to its DNA intercalation activity. This places lunacridine among the class of DNA intercalating topoisomerase II inhibitors, offering potential therapeutic applications in cancer treatment (Prescott et al., 2007).
Molecular Docking and Cytotoxic Activity
Further insights into lunacridine's mechanism of action come from molecular docking studies. Lunacridine has been shown to dock intercalatively between DNA base pairs, suggesting interactions with adenine, thymine, and cytosine. This interaction potentially explains its cytotoxic activity against P388 murine leukemia cells, highlighting its relevance in cancer research (Zubair & Subehan, 2010).
Antidiabetic Potential through α-Glucosidase Inhibition
In addition to its anticancer properties, lunacridine has been investigated for its potential in treating diabetes. A molecular docking study indicated that lunacridine interacts with the α-glucosidase enzyme, which plays a role in glucose absorption in the small intestine. Its binding affinity was found to be close to that of the control drug, acarbose, suggesting lunacridine's potential as an antidiabetic agent through α-glucosidase inhibition (Adriani et al., 2019).
Environmental Occurrence of Perchlorate
While lunacridine is a focal point for medical research, perchlorate, its salt form, has been extensively studied in environmental contexts. Perchlorate is a strong oxidizer often associated with contamination in water sources and has implications for thyroid gland function. Understanding the environmental occurrence and impact of perchlorate is essential for assessing potential health risks (Kumarathilaka et al., 2016).
Propriétés
Numéro CAS |
114099-37-5 |
|---|---|
Nom du produit |
Lunacridine perchlorate |
Formule moléculaire |
C17H22ClNO7 |
Poids moléculaire |
387.813 |
Nom IUPAC |
2(1H)-Quinolinone, 3-((2R)-2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, perchlorate |
InChI |
InChI=1S/C17H22ClNO7/c1-10(2)14(26-18(21,22)23)9-12-16(25-5)11-7-6-8-13(24-4)15(11)19(3)17(12)20/h6-8,10,14H,9H2,1-5H3/t14-/m1/s1 |
Clé InChI |
WZPJHBBLPUDXFE-CQSZACIVSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@@H](OCl(=O)(=O)=O)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lunacridine perchlorate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



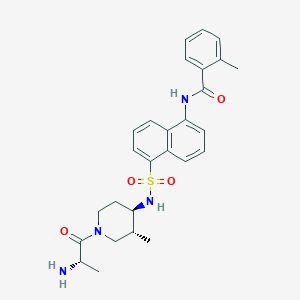
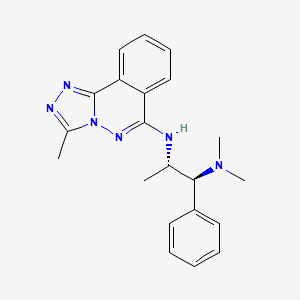
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
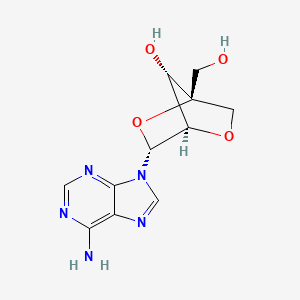
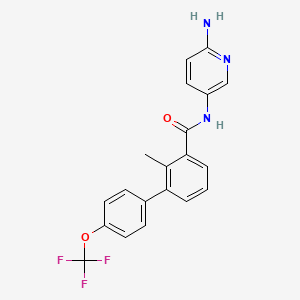

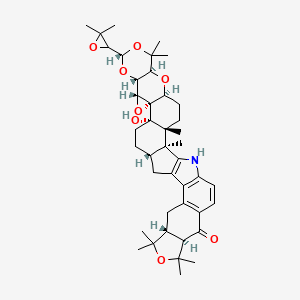
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
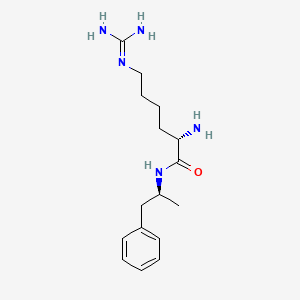
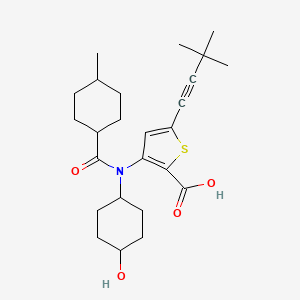
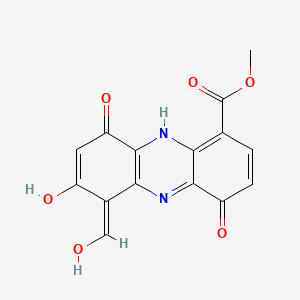
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
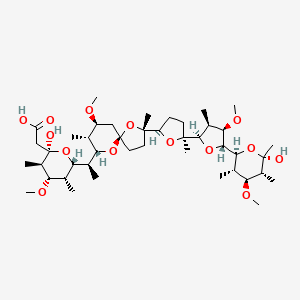
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)